Product packaging for Methyl 3-(3-bromophenyl)-2-oxopropanoate(Cat. No.:)

Methyl 3-(3-bromophenyl)-2-oxopropanoate

Cat. No.: B13694033
M. Wt: 257.08 g/mol
InChI Key: PRHRZOONIYIKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Contemporary Organic Chemistry Research

In modern organic chemistry, there is a continuous demand for novel and efficient synthetic methodologies to construct complex organic molecules, particularly those with potential applications in medicinal chemistry and materials science. nih.gov Aryl-substituted α-keto esters, the class of compounds to which Methyl 3-(3-bromophenyl)-2-oxopropanoate belongs, are recognized as important structural motifs and intermediates. aurigeneservices.com Their value stems from the presence of multiple reactive sites that can be selectively manipulated to form new carbon-carbon and carbon-heteroatom bonds.

The presence of the 3-bromophenyl group in this compound is of particular strategic importance. The bromine atom serves as a versatile functional handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the meta-position of the phenyl ring, thereby facilitating the synthesis of a library of derivatives from a single precursor. Furthermore, the α-keto ester moiety is a highly electrophilic and versatile functional group, participating in a variety of transformations including nucleophilic additions, reductions, and cycloaddition reactions.

Significance as a Versatile Building Block for Complex Molecular Architectures

The utility of this compound as a building block lies in the predictable and selective reactivity of its constituent functional groups. The α-keto ester portion of the molecule offers two adjacent electrophilic centers: the ketone carbonyl and the ester carbonyl. The ketone is generally more reactive towards nucleophiles, allowing for selective additions of organometallic reagents or the formation of imines and related derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

The strategic placement of the bromine atom on the phenyl ring significantly enhances the compound's versatility. It allows for late-stage functionalization, a highly desirable strategy in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. For instance, the bromine atom can be replaced with various aryl, alkyl, or alkynyl groups through established cross-coupling methodologies, providing access to a wide array of bi-aryl and other complex structures. This dual functionality makes this compound a powerful tool for the convergent synthesis of complex target molecules.

Historical Perspectives on Aryl-Substituted α-Keto Esters in Organic Synthesis

The study of α-keto acids and their esters has a long history in organic chemistry, with initial synthesis methods dating back to the late 19th century. mdpi.com Early methods for the preparation of aryl α-keto esters often involved multi-step sequences with harsh reaction conditions. One of the classical approaches has been the Friedel-Crafts acylation of aromatic compounds with oxalyl chloride monoesters. mdpi.com While effective for some substrates, this method can be limited by the electronic nature of the aromatic ring and the potential for side reactions.

Over the years, a multitude of more refined and general synthetic methods have been developed. These include the oxidation of α-hydroxy esters, the oxidation of aryl methyl ketones, and the use of organometallic reagents with diethyl oxalate (B1200264). aurigeneservices.commdpi.com For example, the oxidation of mandelic acid derivatives and the direct oxidation of aryl ketones using reagents like selenium dioxide have been historically significant. researchgate.net More contemporary methods focus on efficiency, selectivity, and functional group tolerance, employing advanced catalytic systems. organic-chemistry.org The development of these synthetic routes has been instrumental in making aryl-substituted α-keto esters more accessible, thereby expanding their application in various areas of organic synthesis.

Overview of Key Research Areas Pertaining to this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the known reactivity of its functional groups and the applications of closely related isomers suggest its potential utility in several key research areas.

Medicinal Chemistry: The 3-oxo isomer, Methyl 3-(3-bromophenyl)-3-oxopropanoate, is utilized as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the development of targeted therapies for oncology and infectious diseases. chemimpex.com By analogy, this compound could serve as a key intermediate for the synthesis of novel heterocyclic compounds and other complex scaffolds with potential biological activity. The α-keto ester moiety is a precursor to α-hydroxy and α-amino acids, which are fundamental components of many bioactive molecules.

Synthesis of Heterocyclic Compounds: The 1,2-dicarbonyl system of the α-keto ester is a common precursor for the synthesis of a wide variety of heterocyclic rings, such as quinoxalines, imidazoles, and pyrazines, through condensation reactions with appropriate binucleophiles. The presence of the 3-bromophenyl group would allow for further diversification of these heterocyclic products.

Agrochemicals: The 3-oxo isomer is also noted for its role in the synthesis of agrochemicals, including pesticides and herbicides. chemimpex.com The structural motifs accessible from this compound could similarly be explored for the development of new crop protection agents.

Materials Science: While less common, the incorporation of such functionalized aromatic compounds into polymers and other materials can be used to tune their properties. The 3-oxo isomer has been explored in the formulation of specialty polymers and coatings. chemimpex.com

Chemical Properties of this compound

PropertyValue
CAS Number 1026775-99-4
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO3 B13694033 Methyl 3-(3-bromophenyl)-2-oxopropanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 3-(3-bromophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5H,6H2,1H3

InChI Key

PRHRZOONIYIKQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC(=CC=C1)Br

Origin of Product

United States

Synthetic Methodologies for Methyl 3 3 Bromophenyl 2 Oxopropanoate

Classical Approaches to α-Keto Ester Synthesis with Specific Reference to Methyl 3-(3-bromophenyl)-2-oxopropanoate

Classical synthetic routes provide the foundational chemistry for constructing the α-keto ester functionality. These methods often involve multi-step sequences including oxidation, condensation, and acylation reactions. mdpi.com

A common and straightforward approach to α-keto esters involves the oxidation of precursor molecules like α-hydroxy acids or their corresponding esters. mdpi.comgoogle.com For the target molecule, this pathway would typically start with a precursor such as 3-(3-bromophenyl)lactic acid or its methyl ester.

The initial step would be the synthesis of the α-hydroxy ester precursor, followed by its oxidation. Various oxidizing agents have been historically employed for this transformation, including selenium dioxide (SeO₂) and potassium permanganate (B83412) (KMnO₄). mdpi.com While effective, these classical methods often require stoichiometric amounts of toxic oxidizing agents and can suffer from harsh reaction conditions, which may limit their applicability with sensitive functional groups. mdpi.com More contemporary oxidation methods utilize catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant, offering a chemoselective route to α-keto acids from α-hydroxy acids. organic-chemistry.org

Table 1: Oxidation Pathways to α-Keto Esters

Precursor Type Common Oxidizing Agents Key Considerations
α-Hydroxy Ester KMnO₄, SeO₂, CrO₃ Often requires harsh conditions; potential for over-oxidation.
α-Methylene Ketone SeO₂ A direct method for introducing the keto group.
Alkenes O₃ (Ozonolysis), RuO₄ Involves cleavage of a C=C double bond.

Condensation reactions are fundamental in carbon-carbon bond formation. The Claisen condensation is particularly relevant for the synthesis of β-keto esters from two ester molecules in the presence of a strong base. wikipedia.orgleah4sci.com A mixed Claisen condensation could theoretically be employed to synthesize this compound. This would involve the reaction between a non-enolizable ester, like methyl 3-bromobenzoate, and an enolizable ester with an α-hydrogen, such as methyl acetate, using a strong base like sodium ethoxide. The mechanism proceeds through the formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 3-bromobenzoate. wikipedia.org

The Dieckmann condensation , conversely, is an intramolecular Claisen condensation used to form cyclic β-keto esters from diesters. jk-sci.comorganic-chemistry.orgnrochemistry.comorgoreview.com Therefore, it is not a direct method for synthesizing the acyclic target compound, this compound, but is a related classical reaction for β-keto ester formation. organic-chemistry.org

Table 2: Claisen Condensation for β-Keto Ester Synthesis

Reactant 1 (Electrophile) Reactant 2 (Nucleophile Precursor) Base Product Type
Methyl 3-bromobenzoate Methyl acetate Sodium ethoxide (NaOEt) β-Keto Ester

A highly effective and regioselective method for synthesizing β-keto esters is the direct C-acylation of a preformed ketone or ester enolate. researchgate.net To synthesize this compound, one could start with methyl 3-bromophenylacetate. This precursor would be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate the corresponding enolate. vanderbilt.edu

This nucleophilic enolate is then reacted with a suitable acylating agent, like methyl cyanoformate or diethyl oxalate (B1200264), to introduce the second carbonyl group, yielding the target α-keto ester. researchgate.net This method offers excellent control over the position of acylation, especially for unsymmetrical ketones or esters where regioselectivity is a concern. researchgate.net

Another classical route involves the use of Grignard reagents. The reaction of diethyl oxalate with a Grignard reagent derived from 3-bromobenzyl halide provides a direct, one-step method to access the α-keto ester structure. mdpi.com

Modern Catalytic Synthesis of this compound

Modern synthetic chemistry has increasingly moved towards catalytic methods, which offer advantages in terms of efficiency, selectivity, and environmental impact over classical stoichiometric reactions.

Transition metals, particularly palladium, are versatile catalysts for a wide range of organic transformations. nih.govPalladium-catalyzed carbonylation reactions are powerful methods for introducing carbonyl groups into organic molecules using carbon monoxide (CO) as a C1 source. acs.org

The synthesis of α-keto esters can be achieved through the palladium-catalyzed double carbonylation of aryl halides. acs.org For the target molecule, this could involve the reaction of 1-bromo-3-(halomethyl)benzene with carbon monoxide and methanol (B129727) in the presence of a palladium catalyst. These reactions often require specific ligands and conditions to control the extent of carbonylation and achieve high selectivity for the α-keto ester product over other potential carbonyl-containing compounds. acs.orgnih.gov Palladium-catalyzed α-arylation of esters and ketones is another powerful method for forming the crucial Ar-Cα bond. organic-chemistry.org

Table 3: Examples of Palladium-Catalyzed Carbonylations

Substrate Catalyst/Ligand CO Pressure Product
Aryl Halide PdCl₂(PPh₃)₂ High Pressure α-Keto Ester
Aryl Triflate Pd(OAc)₂ / dppf 1 - 50 atm α-Keto Ester

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of modern synthesis. While this compound is achiral, organocatalytic strategies are highly relevant for the synthesis of related chiral α-keto esters and for achieving high regioselectivity in complex substrates. acs.org

For instance, cinchona alkaloid derivatives have been successfully used to catalyze asymmetric aldol (B89426) reactions between ketones and β,γ-unsaturated α-keto esters, producing chiral tertiary alcohols with excellent enantioselectivity. acs.org Similarly, primary amine organocatalysts have been developed for the highly enantioselective α-fluorination of ketones. nih.gov These examples demonstrate the power of organocatalysis to control stereochemistry and regiochemistry in transformations involving keto-ester functionalities. Such catalysts could be applied to precursors of the target molecule to control reactions at specific sites if other reactive functional groups were present. nih.govacs.org

Photoredox Catalysis in C-C Bond Formation Relevant to this compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. nih.gov These methods are highly relevant for the synthesis of α-keto esters like this compound, often utilizing readily available precursors.

One prominent strategy involves the visible-light-induced copper-catalyzed oxidation of terminal alkynes. nih.govrsc.org In this approach, a terminal alkyne, such as 1-bromo-3-ethynylbenzene, could react with methanol in the presence of a copper catalyst and a photosensitizer under an oxygen atmosphere. The reaction proceeds through the formation of a phenylglyoxal (B86788) intermediate, which is subsequently converted to the corresponding α-keto ester. rsc.org This method is noted for its broad functional group tolerance, including halogen substituents like the bromo group present on the phenyl ring of the target molecule. nih.gov

Another relevant photoredox-catalyzed pathway is the decarboxylative arylation of α-keto acids. acs.orgprinceton.edu This process involves the synergistic action of a photoredox catalyst and a nickel catalyst. An α-keto acid precursor could be coupled with an aryl halide. For the synthesis of the target compound, this could potentially involve the coupling of an appropriate bromo-substituted aryl halide with a glyoxylic acid derivative. The reaction generates an acyl radical intermediate via decarboxylation, which then participates in the nickel-catalyzed cross-coupling to form the ketone. princeton.edu This method offers a mild, direct route to various ketone structures. princeton.edu

The table below summarizes key features of relevant photoredox catalytic systems for α-keto ester synthesis.

Catalytic SystemPrecursorsKey FeaturesPotential Application for Target Compound
Copper/Visible LightTerminal Alkynes, AlcoholsMild conditions, uses O₂ as a sustainable oxidant, broad substrate scope including halo-substituted alkynes. nih.govrsc.orgOxidation of 1-bromo-3-ethynylbenzene in the presence of methanol.
Iridium or Ruthenium/Visible Lightα-Aryl Halogen DerivativesUtilizes sunlight, proceeds at room temperature. organic-chemistry.orgDirect oxidation of a suitable α-bromo or α-chloro precursor.
Nickel/Photoredox (Synergistic)α-Keto Acids, Aryl HalidesDecarboxylative coupling, forms acyl radical intermediates, mild reaction conditions. princeton.eduCoupling of a glyoxylic acid derivative with a 3-bromophenyl-containing coupling partner.

These photoredox strategies represent a significant advancement, offering milder and often more efficient alternatives to traditional oxidation or coupling methods for the synthesis of complex molecules like this compound.

Enzymatic and Biocatalytic Approaches

Enzymatic and biocatalytic methods are gaining prominence in chemical synthesis due to their high selectivity, mild operating conditions, and environmentally benign nature. While specific enzymatic routes for the synthesis of this compound are not extensively documented, general biocatalytic transformations applicable to α-keto esters provide a conceptual framework for potential future developments.

One potential approach is the use of oxidoreductase enzymes. These enzymes could catalyze the selective oxidation of a precursor molecule, such as a corresponding α-hydroxy ester, methyl 3-(3-bromophenyl)-2-hydroxypropanoate, to the desired α-keto ester. This mirrors enzymatic processes in biological systems where α-hydroxy acids are converted to α-keto acids. The high chemo- and stereoselectivity of enzymes could be advantageous, particularly if a chiral product is desired.

Another relevant biocatalytic method is enzymatic transamination. While typically used for the synthesis of amino acids from α-keto acids, the reverse reaction, the deamination of an amino acid derivative to an α-keto ester, is also feasible. Catalytic enantioselective transamination of α-keto esters using pyridoxamine (B1203002) or other amine donors in the presence of metal catalysts has been demonstrated, suggesting the potential for biocatalytic systems to perform similar transformations. documentsdelivered.com

The development of whole-cell biocatalysts or the use of isolated, immobilized enzymes are key strategies in this field. almacgroup.comsemanticscholar.org Immobilization can enhance enzyme stability and allow for easier separation and reuse, which is crucial for industrial applications. semanticscholar.org For a substrate like a brominated phenyl derivative, enzyme engineering and screening would be essential to identify or develop a biocatalyst with sufficient activity and stability. almacgroup.com

Green Chemistry Approaches and Sustainable Synthesis of this compound

Green chemistry principles are integral to modern synthetic design, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be approached through various green strategies, focusing on solvent choice, atom economy, and the use of renewable resources.

Solvent-Free and Aqueous Medium Syntheses

Minimizing or eliminating the use of volatile organic compounds (VOCs) is a cornerstone of green chemistry. Performing reactions in aqueous media or under solvent-free conditions addresses this goal directly.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates often have low solubility in water, techniques such as the use of phase-transfer catalysts, surfactants, or co-solvents can facilitate reactions. For instance, asymmetric aldol/lactonization reactions of α-keto esters have been successfully developed in water, demonstrating the viability of aqueous systems for transformations involving this class of compounds. rsc.org

Solvent-free reactions offer further environmental benefits by eliminating solvent use, recovery, and disposal entirely. These reactions, often conducted with neat reactants or on solid supports, can lead to higher reaction rates, improved selectivity, and simplified workup procedures. A metal-free, glucose-based carbonaceous catalyst has been used for the synthesis of α-ketoamides under solvent-free conditions, showcasing a practical and scalable green approach that could be conceptually adapted for α-keto esters. rsc.org

Atom-Economical Transformations and Minimization of Byproducts

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Designing syntheses with high atom economy is crucial for minimizing waste.

Addition and rearrangement reactions are inherently atom-economical as they, in principle, incorporate all reactant atoms into the product, achieving 100% atom economy. jocpr.comprimescholars.com For example, a hypothetical synthesis of the target molecule via a direct addition reaction would be superior to a substitution reaction that generates stoichiometric byproducts.

In contrast, many classical reactions, such as the Wittig reaction, generate high molecular weight byproducts (e.g., triphenylphosphine (B44618) oxide), resulting in poor atom economy. primescholars.com Catalytic reactions are often more atom-economical than stoichiometric ones because the catalyst is used in small amounts and is not consumed. primescholars.com Therefore, the catalytic methods described previously, such as photoredox catalysis, are generally preferred from an atom economy perspective.

The table below provides a theoretical comparison of atom economy for different reaction types relevant to organic synthesis.

Reaction TypeGeneral Transformation% Atom EconomyByproduct Generation
AdditionA + B → C100%None
RearrangementA → B100%None
SubstitutionA-B + C → A-C + B< 100%Stoichiometric (B)
EliminationA-B → A + B< 100%Stoichiometric (B)

Maximizing atom economy in any synthetic route to this compound requires careful selection of reactions that minimize the formation of waste.

Utilization of Renewable Feedstocks

The chemical industry's reliance on fossil fuels is a major sustainability challenge. Shifting to renewable feedstocks derived from biomass is a critical long-term goal. nih.gov The synthesis of aromatic compounds, including the 3-bromophenyl moiety of the target molecule, from renewable resources is an active area of research. acs.org

Lignin (B12514952), a major component of lignocellulosic biomass, is the largest natural source of aromatic compounds on Earth. rsc.org Through various depolymerization and upgrading processes (e.g., pyrolysis, hydrogenolysis), lignin can be converted into valuable aromatic platform chemicals like benzene (B151609), toluene, and phenols. acs.orgrsc.org These bio-derived aromatics can then be functionalized through established chemical transformations, such as bromination and subsequent side-chain elaboration, to construct the 3-bromophenyl portion of the target molecule.

Carbohydrates, such as glucose and fructose (B13574) derived from cellulose (B213188) or starch, can also be converted into aromatic compounds. acs.orgresearchgate.net For example, 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-derived platform chemical, can be transformed into aromatic building blocks. researchgate.net While this requires more extensive chemical conversion compared to using lignin directly, it represents a viable pathway from abundant renewable resources. nih.govresearchgate.net The development of microbial cell factories engineered to produce specific aromatic compounds from simple sugars via pathways like the shikimate pathway is another promising frontier. nih.gov

Process Optimization and Scale-Up Considerations for Efficient Production of this compound

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization to ensure efficiency, safety, cost-effectiveness, and product quality.

Key parameters for optimization include reaction conditions such as temperature, pressure, concentration, and reaction time. The choice and loading of the catalyst are critical; for large-scale production, reducing the amount of expensive catalysts (e.g., those based on precious metals like palladium or ruthenium) is a primary economic driver. researchgate.net The development of heterogeneous catalysts is often favored for scale-up as they can be more easily separated from the reaction mixture and recycled.

Purification of the final product is a major consideration. Crude α-keto esters may contain impurities such as unreacted starting materials or byproducts. A common industrial purification method is distillation. google.com A patented process describes the purification of α-keto esters by treating the crude product with a carboxylic anhydride (B1165640) and an acid to esterify alcohol impurities, followed by filtration and distillation to yield a highly pure product. google.com

For scale-up, batch processing may be replaced by continuous flow chemistry. Flow reactors offer several advantages, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and integration of reaction and purification steps. This can lead to higher throughput and more consistent product quality.

Reaction Parameter Optimization (Temperature, Pressure, Concentration)

The optimization of reaction parameters is critical for the successful synthesis of this compound, particularly when employing the Grignard reaction, which is known for its high reactivity and potential for side reactions. The key parameters to control are temperature, pressure, and the concentration of reactants.

Temperature: Temperature control is arguably the most critical factor in Grignard reactions for the synthesis of α-keto esters. dtu.dk These reactions are highly exothermic, and elevated temperatures can lead to a decrease in selectivity and the formation of byproducts. google.com The initial addition of the Grignard reagent to the methyl oxalyl derivative is typically carried out at very low temperatures, often between -78 °C and -40 °C, to prevent the secondary reaction of the Grignard reagent with the newly formed keto group of the product. dtu.dk Maintaining cryogenic temperatures is essential for achieving monoaddition. dtu.dk As the reaction progresses, the temperature may be allowed to rise gradually to room temperature.

Pressure: For the synthesis of this compound via the Grignard pathway, the reaction is typically conducted at atmospheric pressure. The use of elevated or reduced pressure is generally not required for this type of transformation. The primary concern regarding pressure is ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.

Concentration: The concentration of the reactants plays a significant role in reaction kinetics and selectivity. A common strategy to favor the formation of the desired α-keto ester is to use an excess of the oxalyl derivative relative to the Grignard reagent. This ensures that the Grignard reagent is consumed before it has a significant opportunity to react with the product. However, this can complicate purification, as the excess oxalyl derivative must be removed from the final product. mdpi.com The concentration of the Grignard reagent itself is also a factor, with typical concentrations in the range of 0.5 M to 2.0 M in an ethereal solvent. The optimal concentration will depend on the specific reactants and the scale of the reaction.

The following interactive table summarizes hypothetical optimization studies for the synthesis of an aryl α-keto ester, analogous to this compound, illustrating the impact of varying reaction parameters on the yield of the desired product.

EntryTemperature (°C)Grignard Reagent (equivalents)Concentration (M)Yield (%)
1-781.10.585
2-401.10.572
301.10.545
4-781.50.578
5-781.11.082
6-781.10.2588

This table is a representation based on general principles of Grignard reaction optimization for α-keto ester synthesis and does not represent empirically validated data for this compound.

Reactor Design and Throughput Analysis

The choice of reactor design is pivotal in transitioning the synthesis of this compound from a laboratory scale to industrial production, directly impacting throughput, safety, and product quality.

Reactor Design: For laboratory-scale and smaller batch production, traditional stirred-tank reactors are commonly employed. These reactors allow for effective mixing and temperature control, which is crucial for managing the exothermic nature of the Grignard reaction. However, for larger-scale and continuous production, more advanced reactor designs are being adopted.

Continuous flow reactors, including microreactors, offer significant advantages for Grignard reactions. google.comchemicalindustryjournal.co.uk These systems provide superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. youtube.com The small reactor volume enhances safety by reducing the amount of highly reactive material present at any given time. youtube.com For reactions involving solid reagents, such as magnesium in the formation of the Grignard reagent, packed-bed or fluidized-bed reactors can be utilized to facilitate continuous processing. google.comrsc.org

Key factors influencing throughput include:

Reaction Kinetics: The rate of the reaction at the optimized parameters will determine the necessary residence time in the reactor.

Heat Transfer: The efficiency of heat removal from the exothermic Grignard reaction can be a limiting factor, especially in large batch reactors.

High-throughput experimentation (HTE) can be employed during the development phase to rapidly screen a wide range of reaction conditions and identify the optimal parameters for maximizing yield and minimizing reaction time, thereby informing the design of a high-throughput process. nih.gov By analyzing each step of the synthesis, from Grignard reagent formation to final product purification, potential bottlenecks can be identified and addressed, for instance, by implementing continuous processing for certain steps or by optimizing the efficiency of the purification methodology. researchgate.net

Chemical Reactivity and Transformations of Methyl 3 3 Bromophenyl 2 Oxopropanoate

Reactions at the α-Keto Carbonyl Group

The α-keto carbonyl group is a primary site of reactivity in Methyl 3-(3-bromophenyl)-2-oxopropanoate. Its electrophilic carbon is susceptible to attack by a wide array of nucleophiles, leading to a variety of functional group transformations.

Nucleophilic Additions (e.g., Grignard, Organolithium, Hydride Reductions) and Subsequent Transformations

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the α-keto carbonyl group. udel.edumasterorganicchemistry.com The reaction with an excess of these reagents typically leads to the formation of a tertiary alcohol after acidic workup. For instance, the reaction of this compound with a Grignard reagent (R-MgX) would initially form a tetrahedral intermediate at the keto group, which upon workup, would yield a tertiary alcohol. Given that Grignard reagents can also react with esters, the use of excess reagent could potentially lead to addition at both carbonyl centers. However, the ketone is generally more reactive than the ester towards nucleophilic attack.

Subsequent acid-catalyzed dehydration of the resulting tertiary alcohol can lead to the formation of a substituted alkene, further expanding the synthetic utility of this reaction pathway.

Reductions to α-Hydroxy Esters and Vicinal Diols

The selective reduction of the α-keto group in the presence of the ester functionality can be achieved using milder hydride reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for the chemoselective reduction of ketones in the presence of esters. masterorganicchemistry.comlibretexts.org Treatment of this compound with sodium borohydride is expected to yield the corresponding α-hydroxy ester, Methyl 3-(3-bromophenyl)-2-hydroxypropanoate. tandfonline.comchemicalbook.com

For the reduction of both the ketone and the ester functionalities, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is capable of reducing both carbonyl groups to the corresponding alcohols, which would result in the formation of a vicinal diol, 3-(3-bromophenyl)propane-1,2-diol. libretexts.orgchadsprep.com The reaction proceeds through the initial reduction of the more reactive ketone, followed by the reduction of the ester.

Table 1: Predicted Products from the Reduction of this compound
ReagentPredicted ProductFunctional Group Transformation
Sodium Borohydride (NaBH₄)Methyl 3-(3-bromophenyl)-2-hydroxypropanoateα-Keto group → α-Hydroxy group
Lithium Aluminum Hydride (LiAlH₄)3-(3-bromophenyl)propane-1,2-diolα-Keto and Ester groups → Vicinal Diol

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The α-keto carbonyl group of this compound can undergo olefination reactions to form α,β-unsaturated esters. The Wittig reaction, utilizing a phosphonium ylide, can convert the carbonyl group into a carbon-carbon double bond. jove.comthermofisher.comwikipedia.org Similarly, the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion, is a powerful method for the synthesis of alkenes and often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. masterorganicchemistry.comresearchgate.netwikipedia.org

These reactions are valuable for carbon-carbon bond formation and provide a route to a variety of substituted acrylic esters. The choice of the ylide or phosphonate reagent determines the nature of the substituent introduced at the α-position of the resulting unsaturated ester.

Table 2: Predicted Olefination Products from this compound
Reaction TypeReagentPredicted Product Structure
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)Methyl 2-(3-bromobenzyl)acrylate
Horner-Wadsworth-Emmons ReactionTriethyl phosphonoacetate(E)-Methyl 2-(3-bromobenzyl)-3-ethoxycarbonylacrylate
Wittig Reaction(Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN)(E/Z)-Methyl 2-(3-bromobenzyl)-3-cyanoacrylate

Knoevenagel and Aldol (B89426) Condensations

In Knoevenagel and Aldol condensations, a key step is the formation of an enolate or a similar carbanion from a compound containing an acidic α-hydrogen. wikipedia.orgresearchgate.net this compound lacks α-hydrogens adjacent to the keto group, and therefore, it cannot act as the nucleophilic component in these reactions.

However, it can serve as the electrophilic carbonyl component in crossed Knoevenagel or Aldol reactions. When reacted with an enolizable ketone, aldehyde, or a compound with an active methylene (B1212753) group in the presence of a base, a condensation reaction is expected to occur at the α-keto carbonyl of this compound. This would lead to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated product.

Reactions Involving the Ester Functionality

While the α-keto group is highly reactive, the methyl ester functionality of this compound can also undergo characteristic reactions, most notably transesterification.

Transesterification Reactions for Derivatization

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. rsc.org This reaction can be catalyzed by either an acid or a base and is typically performed using a large excess of the desired alcohol to drive the equilibrium towards the product. For this compound, transesterification provides a straightforward method for derivatization, allowing for the synthesis of a variety of esters from the parent methyl ester. google.com This can be useful for modifying the physical or biological properties of the molecule.

Table 3: Potential Transesterification Products of this compound
AlcoholCatalystProduct Name
EthanolAcid or BaseEthyl 3-(3-bromophenyl)-2-oxopropanoate
Benzyl alcoholAcid or BaseBenzyl 3-(3-bromophenyl)-2-oxopropanoate
IsopropanolAcid or BaseIsopropyl 3-(3-bromophenyl)-2-oxopropanoate

Hydrolysis to Carboxylic Acids and Amidation Pathways

The ester functional group in this compound is susceptible to hydrolysis, a fundamental reaction that converts the methyl ester into its corresponding carboxylic acid, 3-(3-bromophenyl)-2-oxopropanoic acid. This transformation can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of methanol (B129727), yields the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), results in the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, yielding the carboxylate salt. An acidic workup is subsequently required to protonate the carboxylate and isolate the free 3-(3-bromophenyl)-2-oxopropanoic acid.

Once formed, 3-(3-bromophenyl)-2-oxopropanoic acid serves as a precursor for the synthesis of various amides. The direct reaction of the carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid is typically activated first. Common methods include:

Conversion to Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride. This intermediate readily reacts with primary or secondary amines to produce the corresponding amides in high yield.

Peptide Coupling Reagents: A wide array of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate amide bond formation directly from the carboxylic acid and an amine, avoiding the need to isolate the acyl chloride.

These pathways are summarized in the table below.

Starting MaterialReagentsIntermediateProductReaction Type
This compoundH₃O⁺, Δ-3-(3-bromophenyl)-2-oxopropanoic acidAcid-Catalyzed Hydrolysis
This compound1. NaOH, H₂O, Δ 2. H₃O⁺3-(3-bromophenyl)-2-oxopropanoate salt3-(3-bromophenyl)-2-oxopropanoic acidSaponification
3-(3-bromophenyl)-2-oxopropanoic acidSOCl₂ or (COCl)₂3-(3-bromophenyl)-2-oxo-propanoyl chloride-Acyl Chloride Formation
3-(3-bromophenyl)-2-oxo-propanoyl chlorideR¹R²NH-N,N-R¹,R²-3-(3-bromophenyl)-2-oxopropanamideAmidation
3-(3-bromophenyl)-2-oxopropanoic acidR¹R²NH, DCC or EDCActivated EsterN,N-R¹,R²-3-(3-bromophenyl)-2-oxopropanamideAmidation (Peptide Coupling)

Formation of Ketones and Other Carbonyl Compounds

The α-keto ester structure of this compound can be chemically modified to yield other carbonyl compounds, most notably ketones. While β-keto esters readily undergo decarboxylation upon hydrolysis, the α-keto acid resulting from the hydrolysis of the title compound is less prone to spontaneous decarboxylation. However, specific synthetic methods can be employed.

One common approach for converting α-keto esters to ketones involves reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). The reaction proceeds via nucleophilic addition to the ketone carbonyl, which is generally more electrophilic than the ester carbonyl. Subsequent workup and potential oxidative steps can lead to the formation of a new ketone. However, careful control of reaction conditions is necessary to prevent over-addition to form tertiary alcohols. nih.gov

Reactions at the Acidic α-Protons and Enolate Chemistry

The proton on the carbon atom situated between the keto and ester carbonyl groups (the α-carbon) of this compound is significantly acidic. This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate ion. masterorganicchemistry.comchemistry.coach This enolate is a potent nucleophile and serves as a key intermediate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

Alkylation and Acylation Reactions via Enolate Formation

The enolate derived from this compound can be readily alkylated or acylated. fiveable.me

Alkylation: The formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to ensure complete and irreversible deprotonation. jove.com The resulting enolate anion then acts as a nucleophile, attacking an alkyl halide (R-X) in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This reaction is most efficient with primary alkyl halides; secondary halides may give lower yields, and tertiary halides tend to undergo elimination instead of substitution. chemistry.coachlibretexts.org

Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O), to introduce an acyl group at the α-carbon. This C-acylation reaction yields a β-tricarbonyl compound. qub.ac.uknih.gov The choice of reaction conditions is crucial, as O-acylation can sometimes be a competing side reaction where the acyl group adds to the enolate oxygen. nih.gov

Reaction TypeBaseElectrophile (E⁺)General Product StructureNotes
AlkylationLDA, NaHR-X (e.g., CH₃I, CH₂=CHCH₂Br)Methyl 3-alkyl-3-(3-bromophenyl)-2-oxopropanoateBest for methyl, primary, and benzylic/allylic halides. libretexts.org
AcylationLDA, MgBr₂·Et₂OR-COCl, (RCO)₂OMethyl 3-acyl-3-(3-bromophenyl)-2-oxopropanoateC-acylation is generally favored, but O-acylation can occur. nih.gov

Michael Additions and Related Conjugate Additions

As a potent carbon nucleophile, the enolate of this compound can participate in Michael additions (also known as 1,4-conjugate additions). wikipedia.org In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.com This reaction is a powerful method for forming 1,5-dicarbonyl compounds or their equivalents. chemistrysteps.com

The reaction is typically initiated by a base that is strong enough to generate a sufficient concentration of the enolate. The enolate then attacks the electrophilic alkene of the Michael acceptor. youtube.com The resulting intermediate is another enolate, which is then protonated during workup to give the final product.

Michael DonorMichael Acceptor (Example)Product of Conjugate Addition
Enolate of this compoundMethyl vinyl ketoneMethyl 3-(3-bromophenyl)-3-(3-oxobutyl)-2-oxopropanoate
Enolate of this compoundAcrylonitrileMethyl 3-(3-bromophenyl)-3-(2-cyanoethyl)-2-oxopropanoate
Enolate of this compoundMethyl acrylateMethyl 3-(3-bromophenyl)-3-(2-(methoxycarbonyl)ethyl)-2-oxopropanoate

Stereoselective Enolate Reactions

When the α-carbon of the enolate becomes a stereocenter upon reaction, controlling the stereochemical outcome is a significant objective. Stereoselective reactions of the enolate of this compound can be achieved through several strategies.

The geometry of the enolate itself ((E) vs. (Z)) can influence the diastereoselectivity of the subsequent reaction, particularly in aldol-type additions. studylib.net The formation of a specific enolate isomer can often be controlled by the choice of base, solvent, and reaction temperature. bham.ac.uk

For enantioselective transformations, chiral auxiliaries are often employed. uwo.ca These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical course of the reaction, and are then removed. Another advanced approach involves the use of chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, which can create a chiral environment around the enolate and induce high enantioselectivity in the product. nih.gov While generating a new stereocenter at the α-position of an α-keto ester is synthetically valuable, a key challenge is preventing racemization of the product, which can occur under either acidic or basic conditions due to the remaining acidity of the α-proton. nih.gov

Transformations of the 3-Bromophenyl Moiety

The 3-bromophenyl group is not merely a structural component but an active site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. rsc.org The carbon-bromine bond serves as a synthetic handle for introducing diverse substituents onto the aromatic ring.

Prominent cross-coupling reactions applicable to the 3-bromophenyl moiety include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is one of the most versatile methods for forming biaryl structures. rsc.orgrsc.org

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction introduces an alkynyl substituent onto the aromatic ring. rsc.orgacs.org

Stille Coupling: Reaction with an organostannane reagent (organotin compound) catalyzed by palladium. This method is known for its tolerance of a wide range of functional groups. rsc.org

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene, where the aryl group adds across the double bond.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine.

These transformations significantly enhance the molecular complexity and synthetic utility of the parent molecule.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedProduct Type
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-ArylBiaryl derivative
SonogashiraR-C≡C-HPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl-AlkynylArylalkyne derivative
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄Aryl-Aryl/VinylBiaryl or Styrene derivative
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseAryl-VinylStyrene derivative
Buchwald-HartwigR¹R²NHPd catalyst, Ligand, BaseAryl-NitrogenArylamine derivative

Cross-Coupling Reactions for Aryl Functionalization

The carbon-bromine bond in this compound is a prime site for functionalization via palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the aromatic ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com It is a robust method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This process forms a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.org The reaction mechanism typically involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: To introduce an alkynyl functional group, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of substituted alkynes and conjugated enynes. wikipedia.org

Negishi Coupling: The Negishi coupling is a versatile reaction that joins the aryl bromide with an organozinc reagent. wikipedia.orgorganic-chemistry.org Catalyzed by nickel or palladium complexes, this method is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org

The table below summarizes the expected outcomes of these cross-coupling reactions with this compound.

Reaction Coupling Partner Typical Catalyst Base Expected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃Methyl 3-(biphenyl-3-yl)-2-oxopropanoate
HeckStyrenePd(OAc)₂Et₃NMethyl 3-(3-((E)-2-phenylvinyl)phenyl)-2-oxopropanoate
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NMethyl 2-oxo-3-(3-(phenylethynyl)phenyl)propanoate
NegishiPhenylzinc chloridePd(PPh₃)₄-Methyl 3-(biphenyl-3-yl)-2-oxopropanoate

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The viability of the SNAr mechanism is highly dependent on the electronic properties of the aromatic ring. Specifically, the reaction is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.comlibretexts.org

In the case of this compound, the leaving group is the bromide atom. The substituent at the 3-position is the methyl 2-oxopropanoate side chain. While this keto-ester group is electron-withdrawing in nature, its position is meta to the bromine atom. According to the established principles of SNAr, this meta-positioning does not provide the necessary resonance stabilization for the Meisenheimer complex. Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution via the addition-elimination (SNAr) mechanism under standard conditions. Alternative, more forceful mechanisms, such as those involving benzyne intermediates, might be possible but would require extremely strong bases like sodium amide. chemistrysteps.com

Formation of Organometallic Reagents

The aryl bromide functionality of this compound allows for the preparation of highly reactive organometallic reagents, such as Grignard and organolithium compounds. These reagents are powerful nucleophiles and bases used extensively in organic synthesis for forming new carbon-carbon bonds. mnstate.eduwikipedia.org

Grignard Reagents: The reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, 3-(2-methoxy-2-oxo-1-formylethyl)phenylmagnesium bromide. mnstate.edulibretexts.org The formation involves the insertion of magnesium into the carbon-bromine bond. alfredstate.edu

Organolithium Compounds: Organolithium reagents can be prepared from aryl bromides via lithium-halogen exchange. wikipedia.orgmasterorganicchemistry.com This typically involves treating the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org

A significant challenge in the formation of these organometallic reagents from this compound is the presence of the electrophilic ketone and ester carbonyl groups in the side chain. These functional groups can react with the highly nucleophilic Grignard or organolithium reagent as it is formed, leading to undesired side reactions. To circumvent this issue, the reaction would need to be conducted under carefully controlled conditions, such as very low temperatures, to favor the metal-halogen exchange over nucleophilic attack. Alternatively, protection of the carbonyl groups prior to the formation of the organometallic reagent would be a viable strategy.

Reagent Type Reagents Solvent Expected Organometallic Intermediate Potential Complication
Grignard ReagentMg(0)Anhydrous THF or Et₂O3-(2-methoxy-2-oxo-1-formylethyl)phenylmagnesium bromideIntramolecular or intermolecular reaction with the ester and ketone groups.
Organolithium2 equiv. t-BuLiAnhydrous THF3-(2-methoxy-2-oxo-1-formylethyl)phenyllithiumIntramolecular or intermolecular reaction with the ester and ketone groups.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents.

The benzene ring of this compound has two substituents: a bromine atom and a CH₂C(=O)C(=O)OCH₃ group.

Bromine: This is a weakly deactivating group that directs incoming electrophiles to the ortho and para positions. oneonta.edu

Methyl 2-oxopropanoate side chain: This group contains two carbonyl functionalities, making it a strongly electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position. oneonta.edu

Both substituents deactivate the ring, making it less reactive towards electrophiles than benzene. The directing effects must be considered in concert. The bromine at C1 directs to C2, C4, and C6. The side chain at C3 directs to C5. The positions C2 and C6 are ortho to the bromine, while C4 is para. The position C5 is meta to the side chain. The combined deactivating effect of both groups means that EAS reactions will likely require harsh conditions. The most probable positions for substitution would be those that are least deactivated or that satisfy the directing influence of one of the groups. Given the strong meta-directing nature of the side chain, substitution at the C5 position is a likely outcome.

The table below outlines the potential major products for common EAS reactions.

| Reaction | Reagents | Electrophile | Predicted Major Product | | :--- | :--- | :--- | :--- | :--- | | Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Methyl 3-(3-bromo-5-nitrophenyl)-2-oxopropanoate | | Bromination | Br₂, FeBr₃ | Br⁺ | Methyl 3-(3,5-dibromophenyl)-2-oxopropanoate | | Sulfonation | Fuming H₂SO₄ | SO₃ | 3-Bromo-5-(2-methoxy-2-oxo-1-formylethyl)benzenesulfonic acid | | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | Reaction is unlikely due to the strongly deactivated ring. |

Application of Methyl 3 3 Bromophenyl 2 Oxopropanoate As a Key Synthetic Intermediate

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The unique structural features of methyl 3-(3-bromophenyl)-2-oxopropanoate make it an ideal precursor for the synthesis of a multitude of heterocyclic compounds. These five- and six-membered ring systems are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

The synthesis of substituted pyrroles, furans, and thiophenes can be achieved through various condensation reactions involving this compound.

Pyrrole (B145914) Derivatives: The Paal-Knorr synthesis is a classical method for constructing the pyrrole ring. organic-chemistry.org This involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). While direct application with this compound is not straightforward, it can be transformed into a suitable 1,4-dicarbonyl precursor for subsequent cyclization to form pyrrole derivatives. chim.it

Furan (B31954) Derivatives: Furan synthesis can be accomplished through several routes. researchgate.net One common method is the Paal-Knorr furan synthesis, which, similar to the pyrrole synthesis, utilizes a 1,4-dicarbonyl compound. nih.gov Another approach involves the acid-catalyzed cyclization of appropriate precursors derived from compounds like this compound. rsc.orglookchem.com

Thiophene (B33073) Derivatives: The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes. sciforum.net This multicomponent reaction typically involves an α-cyano ester, a carbonyl compound, and elemental sulfur in the presence of a base. nih.gov this compound can serve as the carbonyl component in this reaction, leading to the formation of highly functionalized thiophene derivatives. google.comresearchgate.net

HeterocycleSynthetic MethodKey Features
PyrrolePaal-Knorr SynthesisCondensation of a 1,4-dicarbonyl with an amine. organic-chemistry.org
FuranPaal-Knorr Furan SynthesisAcid-catalyzed cyclization of a 1,4-dicarbonyl. nih.gov
ThiopheneGewald ReactionMulticomponent reaction of a carbonyl, α-cyano ester, and sulfur. sciforum.net

The synthesis of fused bicyclic heterocycles such as indoles, benzofurans, and benzothiophenes often involves annulation strategies where a second ring is constructed onto a pre-existing benzene (B151609) ring.

Further research is needed to fully explore the potential of this compound in the direct synthesis of these fused systems. However, its derivatives could potentially be utilized in well-established synthetic routes.

Quinolines and isoquinolines are important classes of nitrogen-containing heterocycles with a broad range of biological activities. Several named reactions are employed for their synthesis.

While direct synthetic routes from this compound to these heterocycles are not prominently documented, its functional groups could be modified to create precursors suitable for established quinoline (B57606) and isoquinoline (B145761) syntheses.

The construction of six-membered aromatic heterocycles containing one or more nitrogen atoms, such as pyridines, pyrimidines, and pyrazines, is a cornerstone of heterocyclic chemistry.

The Hantzsch pyridine (B92270) synthesis, for example, is a well-known method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt. This compound could potentially be adapted to serve as the β-ketoester component in such reactions. Similarly, precursors derived from this compound could be employed in the synthesis of pyrimidines and pyrazines. researchgate.net

Intermediate in the Construction of Complex Carbocyclic Systems

Beyond its role in heterocyclic synthesis, this compound is also a valuable intermediate for the construction of complex carbocyclic systems.

Cycloaddition reactions are powerful methods for the stereocontrolled formation of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, and 1,3-dipolar cycloadditions are particularly important in this regard.

While this compound itself is not a typical diene or dienophile for Diels-Alder reactions, it can be converted into derivatives that can participate in such transformations. For instance, the α,β-unsaturated ketone functionality can be introduced, which can then act as a dienophile.

In the context of 1,3-dipolar cycloadditions, the activated methylene (B1212753) group of this compound could potentially be used to generate 1,3-dipoles, or the double bond of a derivative could act as a dipolarophile. These reactions provide access to a variety of five-membered heterocyclic and carbocyclic rings.

Annulations Leading to Substituted Benzenes and Polycyclic Aromatic Compounds

Annulation reactions are powerful tools in organic synthesis for the construction of cyclic systems. Although specific examples involving this compound are not extensively documented, the reactivity of related α-keto esters suggests its potential utility in the synthesis of substituted benzenes and polycyclic aromatic hydrocarbons (PAHs). For instance, aryl α-keto esters can participate in condensation and cyclization reactions to form complex aromatic systems.

One potential application of this compound is in transition metal-catalyzed annulation reactions. The bromine atom on the phenyl ring provides a handle for cross-coupling reactions, such as Suzuki or Heck couplings, which could be followed by an intramolecular cyclization to form a new ring. For example, coupling with a suitable boronic acid could introduce a side chain that can then undergo an intramolecular Friedel-Crafts or similar reaction to build a polycyclic system.

Furthermore, the α-keto ester moiety can be a precursor to various reactive intermediates. For example, conversion to an enolate could initiate a Michael addition to an appropriate acceptor, followed by an intramolecular aldol (B89426) condensation or related cyclization to form a new benzene ring. The general reactivity of aromatic ketones in ruthenium-catalyzed arylation reactions to form polycyclic aromatic hydrocarbons further supports the potential of this compound in such synthetic strategies. researchgate.netelsevierpure.com

Table 1: Potential Annulation Strategies Utilizing Aryl α-Keto Esters

Annulation StrategyKey TransformationPotential Product Class
Palladium-catalyzed Cross-Coupling/CyclizationSuzuki or Heck coupling followed by intramolecular cyclizationSubstituted Naphthalenes or Phenanthrenes
Base-mediated Condensation/CyclizationMichael addition followed by intramolecular aldol condensationSubstituted Benzenes or Naphthols
Acid-catalyzed CyclizationIntramolecular Friedel-Crafts acylation of a pre-functionalized side chainPolycyclic Ketones

Asymmetric Synthesis of Chiral Carbocyclic Frameworks

The development of asymmetric methods for the synthesis of chiral carbocyclic frameworks is a significant area of research in organic chemistry. β-Keto esters are well-known substrates in a variety of asymmetric transformations, and by analogy, α-keto esters like this compound are expected to be valuable precursors for the enantioselective synthesis of carbocycles. nih.gov

One of the key approaches involves the asymmetric reduction of the ketone functionality to establish a chiral alcohol, which can then direct subsequent transformations. More direct approaches could involve catalytic asymmetric reactions where the α-keto ester acts as an electrophile. For example, asymmetric Michael additions of nucleophiles to the activated methylene group (after enolization), or asymmetric aldol reactions, could be employed to construct chiral carbocyclic rings.

Role in Fragment Synthesis for Natural Products and Analogues

Due to its functional group array, this compound can be envisioned as a valuable building block in the total synthesis of natural products and their analogues. The bromophenyl group is a common feature in many marine natural products and other biologically active compounds. The α-keto ester moiety can be readily transformed into other functional groups such as hydroxyl, amino, or alkyl groups with controlled stereochemistry.

For example, the α-keto group can be a precursor for the formation of α-amino acids or α-hydroxy acids, which are fundamental components of many natural products. The bromophenyl unit can be retained in the final product or used as a point for further elaboration through cross-coupling reactions to build more complex molecular scaffolds. The versatility of β-keto esters in the synthesis of complex molecules, including natural products, highlights the potential of their α-keto analogues in similar applications.

Development of Precursors for Advanced Organic Materials

The unique electronic and structural features of this compound make it an interesting candidate as a precursor for the development of advanced organic materials.

Monomers for Polymer Synthesis

The presence of the reactive bromine atom and the ester group suggests that this compound could be functionalized to serve as a monomer for polymerization reactions. For example, the bromine atom can be converted into a variety of polymerizable groups, such as a vinyl or an acetylene (B1199291) group, through standard cross-coupling reactions. The resulting monomer could then be polymerized through various mechanisms, including radical, cationic, or ring-opening polymerization, to produce polymers with tailored properties. ugent.bersc.org The ester group could also be modified to introduce other functionalities or to act as a point of attachment to a polymer backbone.

Components for Optoelectronic Materials

Brominated aromatic compounds are often used as building blocks for organic optoelectronic materials due to their influence on the electronic properties of the resulting molecules. The bromine substituent can affect the HOMO and LUMO energy levels of a conjugated system, which is a critical factor in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net The α-keto ester functionality of this compound could be incorporated into larger conjugated systems, and the bromine atom could be used to tune the material's optoelectronic properties.

Table 2: Potential Impact of Bromine Substitution on Optoelectronic Properties

PropertyEffect of Bromine Substitution
HOMO/LUMO Energy LevelsCan lower both HOMO and LUMO levels, affecting the band gap
Intersystem CrossingHeavy atom effect can enhance spin-orbit coupling, promoting intersystem crossing
Solubility and MorphologyCan influence molecular packing and film morphology

Ligands for Coordination Chemistry

β-Keto esters and related β-dicarbonyl compounds are well-known for their ability to act as chelating ligands for a wide range of metal ions, forming stable metal complexes. tandfonline.comrsc.orgresearchgate.net By analogy, the α-keto ester, this compound, upon deprotonation of the α-carbon, can form an enolate that can coordinate to metal centers in a bidentate fashion through the oxygen atoms of the ketone and the ester. The resulting metal complexes could have interesting catalytic, magnetic, or photophysical properties. The bromophenyl group could also be involved in secondary interactions or serve as a site for further functionalization of the ligand framework.

Advanced Spectroscopic and Structural Elucidation Research Methodologies for Methyl 3 3 Bromophenyl 2 Oxopropanoate and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Investigations

High-field NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Methyl 3-(3-bromophenyl)-2-oxopropanoate. It provides detailed information about the chemical environment of each nucleus, their connectivity, and spatial relationships.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are fundamental in establishing the complex structure of this compound by mapping out the correlations between different nuclei. princeton.edusdsu.eduslideshare.net

Correlation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on the bromophenyl ring, allowing for their unambiguous assignment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to their attached carbons (one-bond C-H correlation). sdsu.edugithub.io This is crucial for assigning the carbon signals of the aromatic ring and the methylene (B1212753) group to their corresponding protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edugithub.io This technique is instrumental in piecing together the molecular skeleton. For instance, it would show correlations from the methylene protons to the carbonyl carbons and the aromatic carbons, and from the methyl protons of the ester to the ester carbonyl carbon.

Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY): These experiments detect through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformation. princeton.edu For this molecule, NOESY or ROESY could reveal spatial relationships between the methylene protons and the protons on the aromatic ring, providing insights into the preferred conformation around the C-C single bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound.

PositionAtom TypePredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (from ¹H)
-OCH₃Proton3.80-Ester C=O
-CH₂-Proton4.50-Keto C=O, C1', C2', C6'
H-2'Proton7.90-C4', C6', Methylene C
H-4'Proton7.60-C2', C6', C5'
H-5'Proton7.30-C3', C1', C4'
H-6'Proton7.80-C2', C4', Methylene C
Ester C=OCarbon-165.0-
Keto C=OCarbon-192.0-
-OCH₃Carbon-52.5-
-CH₂-Carbon-45.0-
C-1'Carbon-136.0-
C-2'Carbon-130.0-
C-3'Carbon-122.0-
C-4'Carbon-133.0-
C-5'Carbon-128.0-
C-6'Carbon-131.0-

Dynamic NMR Investigations for Conformational Fluxionality

Molecules are not static, and different conformations can exist in equilibrium. Dynamic NMR (DNMR) is a powerful technique to study these conformational changes that occur on the NMR timescale. researchgate.netlibretexts.org For this compound, rotation around the single bond connecting the methylene group and the phenyl ring could be restricted, leading to different stable conformers.

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the interconversion between conformers is slow, separate signals for each conformer might be observed. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals until they coalesce into a single averaged signal at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the signals of the different conformers, the energy barrier for the conformational change can be calculated. libretexts.org

Solid-State NMR for Polymorphic Studies

The arrangement of molecules in a crystal lattice can vary, leading to different crystalline forms known as polymorphs. nih.goveuropeanpharmaceuticalreview.comresearchgate.net These polymorphs can have different physical properties. Solid-state NMR (ssNMR) is an excellent technique for studying polymorphism because the NMR spectrum is highly sensitive to the local environment of the nuclei. europeanpharmaceuticalreview.comresearchgate.netdur.ac.uk

In the solid state, molecules have restricted motion, which leads to broad NMR signals. Techniques like Magic Angle Spinning (MAS) are used to average out these broadening effects and obtain high-resolution spectra. researchgate.net Different polymorphs of this compound would likely exhibit different ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. Thus, ssNMR can be used to identify and quantify different polymorphic forms in a sample. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, which allows for the determination of the elemental composition of a molecule. mdpi.com For this compound, HRMS would confirm its molecular formula (C₁₀H₉BrO₃) by matching the experimentally measured mass to the calculated exact mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly visible.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Isomeric Distinctions

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision with an inert gas. nih.govwvu.edu The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is often unique to a particular molecular structure, acting as a "fingerprint." researchgate.net

For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. youtube.com

Loss of small neutral molecules: Such as CO, CO₂, or CH₃OH.

Cleavage of the ester group.

The resulting fragment ions can help to confirm the connectivity of the molecule and distinguish it from its isomers.

Table 2: Plausible Fragmentation Pathway for this compound in MS/MS.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
270/272211/213-COOCH₃[3-bromobenzoyl]methyl cation
270/272183/185-CH₂COOCH₃3-bromobenzoyl cation
183/185155/157-CO3-bromophenyl cation
155/15776-Br, -HBenzyne cation

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size and shape (collision cross-section) in the gas phase. nih.govmdpi.comresearchgate.net This allows for the separation of isomers and even different conformers of the same molecule. biorxiv.org

For a flexible molecule like this compound, different conformers may exist in the gas phase. IM-MS could potentially separate these conformers, providing an additional dimension of characterization. nih.gov By comparing experimental collision cross-sections with theoretical values calculated for different possible conformations, it is possible to gain insights into the three-dimensional structure of the molecule in the gas phase. biorxiv.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Complex Systems

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, these methods allow for the unambiguous identification of its key structural features: the ester group, the α-keto group, and the substituted aromatic ring.

The IR spectrum of an α-keto ester is characterized by several distinct absorption bands. The two carbonyl groups (ketone and ester) give rise to strong stretching vibrations (ν(C=O)). Typically, the ketonic carbonyl absorbs at a lower wavenumber (around 1720-1740 cm⁻¹) compared to the ester carbonyl (around 1740-1760 cm⁻¹). The C-O stretching vibrations of the ester group are also prominent, appearing in the 1100-1300 cm⁻¹ region. The presence of the 3-bromophenyl group will manifest as characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations that are indicative of the meta-substitution pattern. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. While carbonyl stretches are visible, they are often weaker than in the IR spectrum. However, the aromatic ring vibrations, particularly the ring breathing modes, often produce strong and sharp signals in the Raman spectrum, providing a clear fingerprint for the substituted benzene (B151609) ring. The symmetric vibrations of the molecule are generally more intense in the Raman spectrum, aiding in a complete vibrational analysis.

A detailed analysis of the vibrational spectra, often supported by computational methods like Density Functional Theory (DFT), can provide a complete assignment of the observed vibrational modes to specific molecular motions.

Table 1: Predicted Characteristic Infrared and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
Aromatic C-H Stretching 3100-3000 Weak
Aliphatic C-H Stretching 2990-2950 Medium
Ketone C=O Stretching ~1730 Strong
Ester C=O Stretching ~1750 Strong
Aromatic C=C Ring Stretching 1600, 1580, 1470 Strong
C-O (Ester) Stretching 1300-1100 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores, such as the bromophenyl group and the carbonyl groups in this compound. The UV-Vis spectrum is expected to be dominated by transitions associated with the aromatic ring.

The benzene ring itself exhibits several absorption bands in the UV region. Substitution on the ring, in this case with a bromine atom and the methyl-2-oxopropanoate group, will cause shifts in the positions (bathochromic or hypsochromic) and intensities (hyperchromic or hypochromic) of these bands. The primary absorption bands are due to π → π* transitions within the aromatic system. A weaker n → π* transition associated with the carbonyl groups may also be observed, often as a shoulder on the more intense π → π* bands.

UV-Vis spectroscopy is also a powerful tool for monitoring reaction kinetics. For instance, in reactions involving the modification of the aromatic ring or the carbonyl groups of this compound, the changes in the UV-Vis spectrum over time can be used to determine reaction rates and elucidate reaction mechanisms. The appearance or disappearance of specific absorption bands can be correlated with the consumption of reactants and the formation of products or intermediates.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic Transition Chromophore Expected λmax (nm) Molar Absorptivity (ε)
π → π* Bromophenyl ring ~210 High
π → π* Bromophenyl ring ~265 Moderate

X-ray Crystallography for Unambiguous Solid-State Structural Confirmation and Intermolecular Interactions

While spectroscopic methods provide valuable information about functional groups and electronic structure, X-ray crystallography offers the definitive determination of the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

Beyond the intramolecular details, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. In the case of this compound, one would expect to observe various non-covalent interactions, such as dipole-dipole interactions involving the polar carbonyl groups and halogen bonding involving the bromine atom. Halogen bonds, where the bromine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (like a carbonyl oxygen) on an adjacent molecule, can play a significant role in dictating the crystal packing. Pi-stacking interactions between the aromatic rings of neighboring molecules may also be present. Understanding these intermolecular forces is crucial for comprehending the solid-state properties of the compound, such as its melting point and solubility.

Although a crystal structure for the title compound is not publicly available, analysis of related brominated organic compounds reveals common packing motifs driven by C-H···O, C-H···π, and Br···O or Br···π interactions. researchgate.net

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Stereochemistry if Chiral Derivatives are Formed

This compound is an achiral molecule. However, if it is used as a precursor to synthesize chiral derivatives, for example, through the stereoselective reduction of the ketone to a chiral alcohol, then chiroptical methods become indispensable for determining the absolute stereochemistry of the newly formed stereocenter.

Circular dichroism (CD) spectroscopy is a powerful technique for this purpose. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

For a chiral α-hydroxy ester derived from this compound, the CD spectrum would exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule, particularly the aromatic ring and any remaining carbonyl groups. The sign and magnitude of these Cotton effects are directly related to the absolute configuration (R or S) of the chiral center.

By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations for both possible enantiomers, the absolute configuration of the synthesized derivative can be unambiguously assigned. This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis.

Emerging Research Directions and Future Perspectives for Methyl 3 3 Bromophenyl 2 Oxopropanoate

Integration into Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

The synthesis of β-keto esters and reactions involving aryl halides are increasingly being adapted to continuous flow and microreactor systems to overcome the limitations of traditional batch processing. acs.orgrsc.orgresearchgate.netbeilstein-journals.org For Methyl 3-(3-bromophenyl)-2-oxopropanoate, these technologies offer the potential for safer, more efficient, and scalable production.

Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. researchgate.net The precise control of residence time in a microreactor can minimize the formation of byproducts often associated with the synthesis of β-dicarbonyl compounds. acs.org Furthermore, reactions involving potentially hazardous intermediates or reagents can be performed with greater safety due to the small reaction volumes and enhanced heat dissipation. beilstein-journals.org The bromophenyl group allows for a variety of subsequent cross-coupling reactions, which can also be efficiently performed in flow systems, enabling multi-step, continuous syntheses of more complex molecules. rsc.orgbeilstein-journals.org

ParameterBatch ProcessingFlow Chemistry/MicroreactorPotential Advantage for Synthesis
Heat Transfer Limited, potential for hotspotsExcellent, high surface-area-to-volume ratioImproved safety, reduced byproduct formation
Mass Transfer Often diffusion-limitedRapid and efficient mixingHigher reaction rates and yields
Scalability Difficult, requires process redesignStraightforward, "scaling out" by parallelizationFaster transition from lab to production
Safety Handling of large volumes of reagentsSmall reaction volumes, better containmentReduced risk with hazardous materials

Application in Automated Synthesis Platforms and High-Throughput Experimentation

Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid creation of large compound libraries. nih.govyoutube.com The structure of this compound is well-suited for such platforms. The β-keto ester functionality can undergo a wide range of transformations, including alkylation, acylation, and condensation reactions, while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). thieme-connect.com

This dual reactivity allows for the generation of a diverse array of derivatives from a single starting material. In a high-throughput experimentation (HTE) setting, thousands of reaction conditions can be screened in parallel to quickly identify optimal catalysts, solvents, and reagents for these transformations. This accelerates the discovery of new molecules with desired biological or material properties.

Exploration in Supramolecular Chemistry and Molecular Recognition Phenomena

The structural features of this compound make it an interesting candidate for studies in supramolecular chemistry. The bromine atom can participate in halogen bonding, a directional non-covalent interaction with Lewis bases. rsc.orgacs.orgresearchgate.net This interaction is increasingly being used as a tool for crystal engineering and the design of functional materials. acs.org The strength and directionality of the halogen bond can be tuned, making it a valuable interaction for building self-assembling systems and for molecular recognition. acs.org

Furthermore, the β-dicarbonyl portion of the molecule can exist in keto-enol tautomeric forms, providing sites for hydrogen bonding and coordination with metal ions. This dual capacity for halogen and hydrogen bonding could be exploited to create novel supramolecular assemblies, liquid crystals, or sensors where the molecule acts as a selective receptor for specific ions or molecules.

Interaction TypeParticipating GroupPotential Supramolecular Application
Halogen Bonding 3-BromophenylCrystal engineering, anion recognition, design of functional polymers. rsc.orgacs.org
Hydrogen Bonding β-Keto ester (enol form)Formation of gels, molecular capsules, self-healing materials.
Metal Coordination β-DicarbonylCatalysis, magnetic materials, porous frameworks.

Development of Novel Biocatalytic Transformations Utilizing or Producing this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as reductases, transaminases, and lipases are being explored for their ability to transform β-keto esters and aryl halides. acs.orgnih.govresearchgate.netthieme-connect.com

Specifically, the ketone of this compound can be asymmetrically reduced by ketoreductases to yield chiral β-hydroxy esters, which are valuable building blocks for pharmaceuticals. acs.orgnih.gov Various microorganisms and isolated enzymes have shown high enantioselectivity in the reduction of similar substrates. researchgate.netthieme-connect.com Additionally, haloalkane dehalogenases or other enzymes could potentially be engineered to act on the aryl bromide moiety, enabling novel functionalization pathways under mild, aqueous conditions. nih.gov The use of lipases for the transesterification of the methyl ester group also presents a mild and selective method for derivatization. google.com

Investigations into Mechanochemical Synthesis Pathways

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, is a rapidly growing field of green chemistry that can reduce or eliminate the need for solvents. thieme-connect.comrsc.orgresearchgate.netdntb.gov.uasemanticscholar.org The synthesis of aryl bromides and various esterification reactions have been successfully demonstrated using this technique. thieme-connect.comrsc.orgresearchgate.net

The production of this compound or its subsequent reactions could be adapted to mechanochemical methods. For instance, the bromination of the aromatic ring or coupling reactions at the aryl bromide position could potentially be achieved in a ball mill, leading to shorter reaction times, lower energy consumption, and a significant reduction in solvent waste. thieme-connect.comresearchgate.netdntb.gov.ua This approach aligns with the principles of sustainable manufacturing by minimizing the environmental impact of chemical processes.

Contribution to Sustainable Chemical Manufacturing and Circular Economy Principles

This compound can be a key contributor to sustainable chemical manufacturing and the principles of a circular economy. weforum.orgkochmodular.comfuturebridge.comrenewablematter.eunoviams.com Its utility as a versatile building block means it can be used to create a wide range of high-value products, maximizing atom economy. researchgate.netnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.